N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034414-18-9
VCID: VC7754132
InChI: InChI=1S/C22H30N6O2S/c1-4-27-18(3)22(17(2)24-27)31(29,30)28(20-7-5-6-8-20)16-15-26-14-11-21(25-26)19-9-12-23-13-10-19/h9-14,20H,4-8,15-16H2,1-3H3
SMILES: CCN1C(=C(C(=N1)C)S(=O)(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4)C
Molecular Formula: C22H30N6O2S
Molecular Weight: 442.58

N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

CAS No.: 2034414-18-9

Cat. No.: VC7754132

Molecular Formula: C22H30N6O2S

Molecular Weight: 442.58

* For research use only. Not for human or veterinary use.

N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide - 2034414-18-9

Specification

CAS No. 2034414-18-9
Molecular Formula C22H30N6O2S
Molecular Weight 442.58
IUPAC Name N-cyclopentyl-1-ethyl-3,5-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-sulfonamide
Standard InChI InChI=1S/C22H30N6O2S/c1-4-27-18(3)22(17(2)24-27)31(29,30)28(20-7-5-6-8-20)16-15-26-14-11-21(25-26)19-9-12-23-13-10-19/h9-14,20H,4-8,15-16H2,1-3H3
Standard InChI Key DSGGZQHXVCZTQJ-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=N1)C)S(=O)(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1H-pyrazole-4-sulfonamide backbone with multiple substituents:

  • N-cyclopentyl group: Attached to the sulfonamide nitrogen, this lipophilic moiety may enhance membrane permeability .

  • 1-Ethyl and 3,5-dimethyl groups: These alkyl substitutions on the pyrazole ring influence electronic properties and steric interactions with biological targets .

  • N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl) chain: The ethyl spacer connects a pyridin-4-yl-substituted pyrazole, introducing hydrogen-bonding capabilities and aromatic stacking potential .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₃₂N₈O₂S
Molecular Weight496.62 g/mol
IUPAC NameN-cyclopentyl-1-ethyl-3,5-dimethyl-N-[2-(3-pyridin-4-yl-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-sulfonamide
SMILESCC1=NN(C=C1S(=O)(=O)N(C2CCCC2)CCN3C=C(C=N3)C4=CC=NC=C4)C(C)C

The pyridin-4-yl group’s para-substitution may enhance interactions with kinase ATP-binding pockets, as observed in related pyridine derivatives .

Synthesis and Chemical Characterization

Synthetic Pathways

While no explicit synthesis is documented for this compound, analogous pyrazole sulfonamides are typically prepared via:

  • Sulfonylation: Reacting a pyrazole-4-sulfonyl chloride with an amine. For example, N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is synthesized using cyclopentylamine and pyrazole sulfonyl chloride.

  • N-Alkylation: Introducing the ethyl group at the pyrazole N1 position via alkyl halides or Mitsunobu conditions .

  • Coupling Reactions: The pyridinylpyrazole ethyl chain is likely attached through nucleophilic substitution or Cu-catalyzed click chemistry .

Analytical Validation

Key characterization methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. Methyl groups typically resonate at δ 1.2–2.5 ppm, while pyridinyl protons appear as multiplet signals near δ 7.5–8.5 ppm .

  • Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 497.22) .

  • X-ray Crystallography: Resolves stereoelectronic effects of the cyclopentyl and pyridinyl groups, though data for this compound remain unpublished .

CompoundGI₅₀ (μM)Cell LineReference
MR-S1-11.7U937
MR-S1-133.33U937
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine12.4RAW264.7

Anti-Inflammatory Properties

Sulfonamides bearing pyridine rings demonstrate NO and PGE₂ inhibition. In LPS-induced macrophages, ethyl sulfonamide derivatives reduced NO production by 40–60% at 10 μM . The target compound’s pyridin-4-yl group could modulate NF-κB or COX-2 pathways, warranting cytokine profiling.

Structure-Activity Relationship (SAR) Considerations

Role of Substituents

  • Pyrazole Methyl Groups: 3,5-Dimethyl substitution enhances planarity and target affinity, as seen in MR-S1-1 (GI₅₀ = 1.7 μM vs. >200 μM for non-methylated analogues) .

  • N-Cyclopentyl Group: Cycloalkyl groups improve metabolic stability compared to linear chains .

  • Pyridin-4-yl Moiety: Para-substituted pyridines exhibit stronger kinase inhibition than ortho/meta isomers due to optimal hydrogen bonding .

Electronic and Steric Effects

  • The sulfonamide’s electron-withdrawing nature increases acidity (pKa ~6.5), facilitating ionic interactions with basic residues in biological targets .

  • The ethyl spacer between sulfonamide and pyridinylpyrazole balances flexibility and rigidity, potentially optimizing binding pocket accommodation .

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